3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione
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Overview
Description
3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound, in particular, is characterized by its unique structure, which includes a piperidine ring, an isoindolinone moiety, and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine using a suitable catalyst such as molybdenum disulfide.
Introduction of the Boc Protecting Group: The piperidine ring is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to introduce the Boc protecting group.
Formation of the Isoindolinone Moiety: The isoindolinone moiety can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a suitable carbonyl compound.
Coupling of the Piperidine and Isoindolinone Units: The final step involves coupling the Boc-protected piperidine with the isoindolinone moiety under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . It can also interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-piperidone: A precursor in the synthesis of various piperidine derivatives.
Piperidine-2,6-dione: A core structure in many biologically active molecules.
Isoindolinone derivatives: Compounds with similar structural features and biological activities.
Uniqueness
3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione is unique due to its combination of a piperidine ring, an isoindolinone moiety, and a Boc protecting group. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C23H29N3O5 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H29N3O5/c1-23(2,3)31-22(30)25-10-8-14(9-11-25)15-4-5-17-16(12-15)13-26(21(17)29)18-6-7-19(27)24-20(18)28/h4-5,12,14,18H,6-11,13H2,1-3H3,(H,24,27,28) |
InChI Key |
LENOPYJKXPFALI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O |
Origin of Product |
United States |
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